4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile
Overview
Description
4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile (4-Cl-6,7-Me-Q-CN) is an organic compound that is used in scientific research applications. It is a heterocyclic compound containing a nitrogen atom in the ring and is a member of the quinoline family. 4-Cl-6,7-Me-Q-CN is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a low melting point of 54 °C and a boiling point of 224 °C.
Scientific Research Applications
Spectroscopic Characterization and Computational Studies
The spectroscopic characterization and computational studies of compounds related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile have been a focus of research. Studies have examined the molecular structure, spectroscopic characteristics (FT-IR, NMR, UV-Vis), and computational analyses such as DFT and TD-DFT calculations. These analyses help in understanding the electronic structure, charge distribution, and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties and Device Fabrication
Research has been conducted on the photovoltaic properties of quinoline derivatives, including those structurally similar to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile. These studies focus on the fabrication of organic-inorganic photodiode devices using such compounds, exploring their electrical properties, energy band diagrams, and photovoltaic performance under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties. Investigations involve assessing their efficiency as corrosion inhibitors for metals in acidic environments, using techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis (Singh, Srivastava, & Quraishi, 2016); (Erdoğan et al., 2017).
Synthesis and Characterization
The synthesis of new quinoline compounds, including those related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile, and their characterization through various spectrometric techniques form a significant area of research. These studies aid in understanding the structural aspects and potential applications of these compounds in various fields (You Qidong, 2009).
properties
IUPAC Name |
4-chloro-6,7-dimethylquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-10-11(4-8(7)2)15-6-9(5-14)12(10)13/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHCXDNISNCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1C)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethylquinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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